

4-Nitro-o-phenylenediamine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitro-o-phenylenediamine hydrochloride

Cat. No.: B1588486

[Get Quote](#)

An In-depth Technical Guide for the Safe Handling of **4-Nitro-o-phenylenediamine Hydrochloride**

This guide provides comprehensive safety and handling protocols for **4-Nitro-o-phenylenediamine hydrochloride** (4-NOPD HCl), a chemical compound utilized in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies to ensure the highest standards of laboratory safety. The causality behind each recommendation is explained to foster a deep understanding of the risks and mitigation strategies associated with this compound.

Compound Identification and Physicochemical Properties

4-Nitro-o-phenylenediamine hydrochloride is the salt form of 4-Nitro-o-phenylenediamine (4-NOPD). While they share core toxicological properties, it is crucial to use identifiers specific to the hydrochloride salt for accurate documentation and safety management.

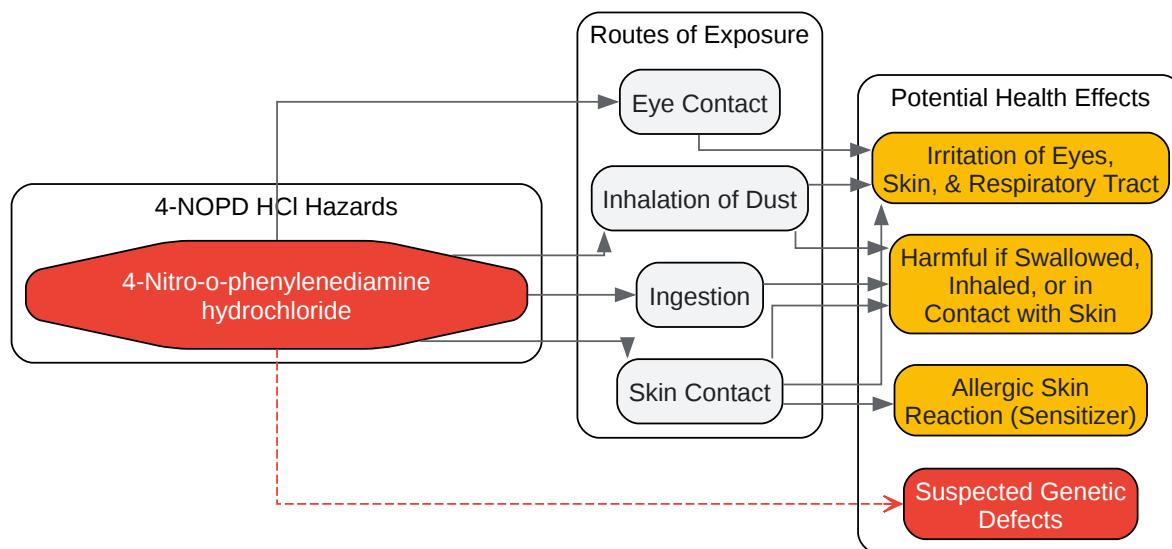
Table 1: Chemical Identifiers

Identifier	4-Nitro-o-phenylenediamine hydrochloride	4-Nitro-o-phenylenediamine (Free Base)
IUPAC Name	4-nitrobenzene-1,2-diamine;hydrochloride[1]	4-nitrobenzene-1,2-diamine[2]
CAS Number	53209-19-1[1]	99-56-9[2][3][4]
Molecular Formula	C ₆ H ₈ CIN ₃ O ₂ [1]	C ₆ H ₇ N ₃ O ₂ [2][3][4]
Molecular Weight	189.60 g/mol [1]	153.14 g/mol [2][3][4]
Synonyms	1,2-Benzenediamine, 4-nitro-, monohydrochloride	1,2-Diamino-4-nitrobenzene, 2-Amino-4-nitroaniline[2][4][5]

Table 2: Physical and Chemical Properties

Property	Value	Source(s)
Appearance	Dark red needles or red/brown-red powder	[2]
Melting Point	199 - 201 °C (for free base)	[3]
Boiling Point	276.04 °C (rough estimate for free base)	[3]
Solubility	Soluble in 1 N HCl: ethanol (1:1) at 50mg/mL. The free base has low water solubility.	[3][5]
Vapor Pressure	0.000109 mmHg (for free base)	[2]
logP	0.88 (for free base)	[2][4]

Hazard Identification and Toxicological Profile

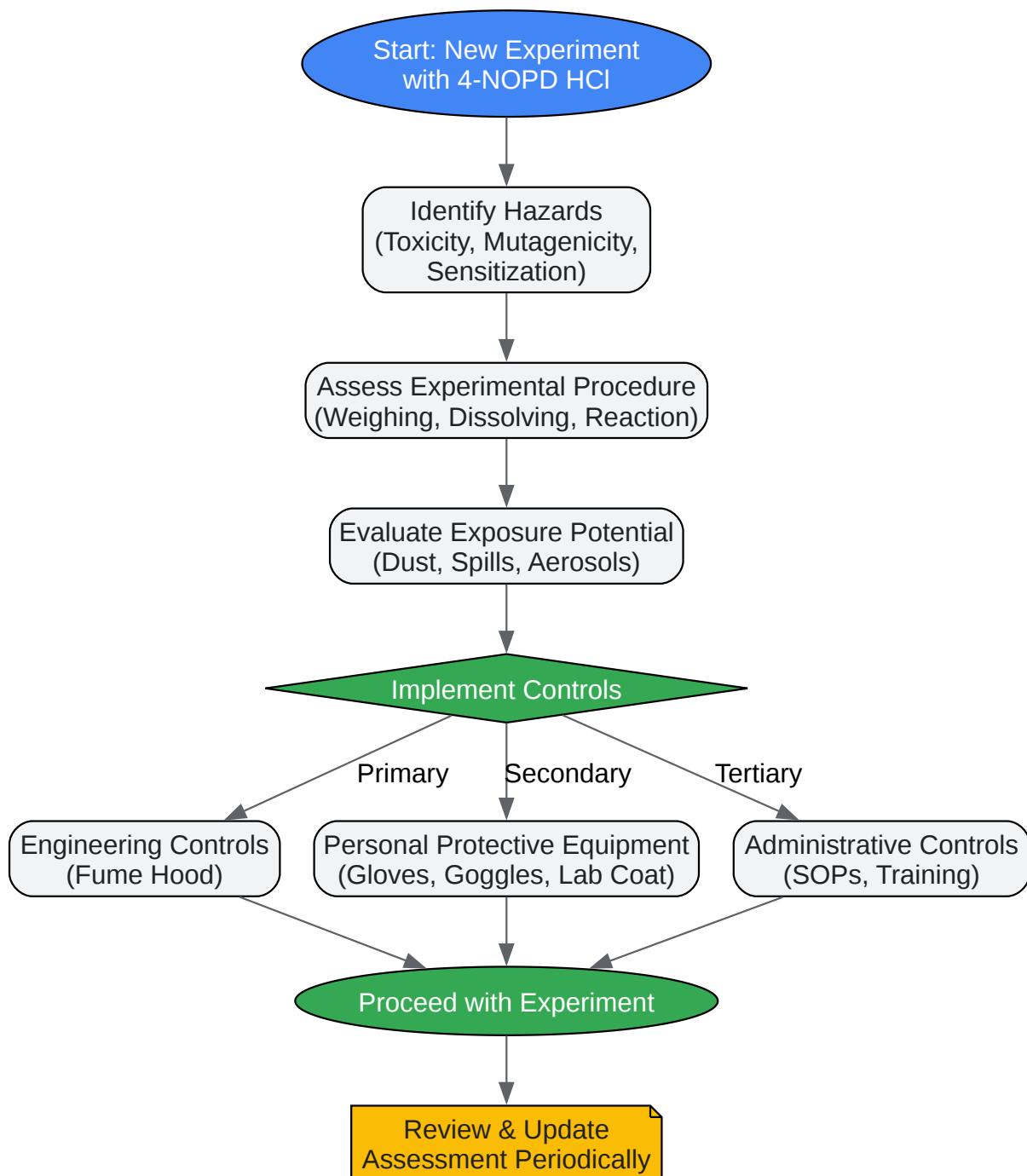

4-NOPD HCl is classified as a hazardous substance. The primary hazards stem from its acute toxicity upon ingestion, skin contact, or inhalation, and its potential for long-term effects such as

genetic defects.[\[1\]](#)

GHS Classification - 4-Nitro-o-phenylenediamine hydrochloride[\[1\]](#)

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.
- Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
- Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
- Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.

These classifications mandate stringent handling procedures to prevent any direct contact or aerosol generation. Exposure can lead to irritation of the skin, eyes, and respiratory tract, as well as allergic skin reactions.[\[5\]](#)[\[6\]](#) Ingestion is a primary concern, with an oral LD50 in rats reported at 681 mg/kg for the free base.[\[3\]](#)



[Click to download full resolution via product page](#)

Caption: Key hazards and routes of exposure for 4-NOPD HCl.

Proactive Safety: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before any work involving 4-NOPD HCl begins. This process validates that potential exposure pathways are identified and controlled.

[Click to download full resolution via product page](#)

Caption: A workflow for conducting a risk assessment.

Engineering Controls

Engineering controls are the primary line of defense, designed to isolate personnel from the hazard.

- Chemical Fume Hood: All work that involves handling the solid compound or its solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of dust or vapors.
- Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.^[3] Exhaust ventilation should be used where dust can be generated.^[3]
- Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.^[7]

Personal Protective Equipment (PPE)

PPE is a critical barrier against exposure and must be selected based on the specific tasks being performed.

Table 3: Recommended PPE for Handling 4-NOPD HCl

Task	Hand Protection	Eye/Face Protection	Respiratory Protection	Body Protection
Storage & Transport (Closed Container)	Nitrile gloves	Safety glasses	Not required	Lab coat
Weighing Solid Compound	Nitrile gloves (EN 374 compliant) ^[3]	Chemical safety goggles and face shield	N95 dust mask or half-face respirator with P100 filter (inside a fume hood) ^[2] ^{[5][8]}	Full-sleeved lab coat, closed-toe shoes
Preparing Solutions	Nitrile gloves (EN 374 compliant)	Chemical safety goggles	Not required if performed in a fume hood	Full-sleeved lab coat, closed-toe shoes
Handling Spills	Heavy-duty nitrile or butyl rubber gloves	Chemical safety goggles and face shield	Half-face respirator with organic vapor/acid gas cartridge and P100 filter ^{[5][9]}	Chemical-resistant apron or suit over lab coat

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is essential for minimizing risk.

Protocol for Weighing and Preparing a Solution

- Preparation: Don all required PPE as specified in Table 3. Designate and label a specific area within the chemical fume hood for the procedure.
- Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place all necessary equipment (spatulas, glassware, solvent) within reach to avoid moving in and out

of the hood.

- Dispensing: Carefully open the 4-NOPD HCl container. Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any rapid movements that could generate dust. Close the primary container immediately.
- Dissolution: Carefully transfer the weighed powder into the destination flask. Use a funnel if necessary. Add the solvent slowly, rinsing the weigh boat to ensure a complete quantitative transfer.
- Mixing: Cap the flask and mix by swirling or using a magnetic stirrer until the solid is fully dissolved.
- Cleanup: Decontaminate the spatula and any surfaces with a suitable solvent (e.g., acetone followed by soap and water)[5][9]. Dispose of contaminated items, including gloves, as hazardous waste. Wash hands thoroughly after the procedure is complete.[10]

Storage and Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

- Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][11] Protect from light and store under an inert atmosphere if possible.[5] The storage area should be a locked cabinet or room accessible only to authorized personnel.[11]
- Incompatible Materials: Keep separated from strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[3][5][6] Reaction with these substances can lead to decomposition.

Emergency and Spill Response

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

- Inhalation: Immediately move the affected person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

- Skin Contact: Immediately remove all contaminated clothing.[6][12] Flood the affected skin with large amounts of water and wash thoroughly with soap and water.[5][10] Seek medical attention if irritation or a rash develops.[10]
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention from an ophthalmologist.[5]
- Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[3][5] Seek immediate medical attention.[11]

Spill Containment and Cleanup

For a small solid spill:

- Isolate and Secure: Evacuate all non-essential personnel from the immediate area.[7] Remove all sources of ignition.[5][9] Ensure the area is well-ventilated, preferably within a fume hood.
- Contain: Don the appropriate PPE for spill handling (Table 3).
- Neutralize Dust: Gently cover the spill with a damp absorbent material. Moisten the spilled solid with a solvent like acetone to prevent dust from becoming airborne.[5][9]
- Collect: Carefully sweep or scoop the dampened material into a designated, labeled hazardous waste container.[6][12]
- Decontaminate: Clean the spill area thoroughly using absorbent paper dampened with acetone, followed by a wash with soap and water.[5][9]
- Dispose: Seal all contaminated materials (gloves, absorbent pads, clothing) in a vapor-tight plastic bag for disposal as hazardous waste.[5]

Waste Disposal

All waste containing 4-NOPD HCl, including empty containers and contaminated materials, must be treated as hazardous waste.

- Procedure: Do not dispose of down the drain.[3][7] Waste should be collected in properly labeled, sealed containers.
- Regulations: Disposal must be handled by a licensed disposal company in strict accordance with all local, regional, and national environmental regulations.[3][4][7] A common method is dissolution in a combustible solvent followed by incineration in a licensed facility.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitro-o-phenylenediamine hydrochloride | C6H8CIN3O2 | CID 5743500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-NITRO-O-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Nitro-o-phenylenediamine 98 99-56-9 [sigmaaldrich.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE [inchem.org]
- To cite this document: BenchChem. [4-Nitro-o-phenylenediamine hydrochloride safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1588486#4-nitro-o-phenylenediamine-hydrochloride-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com